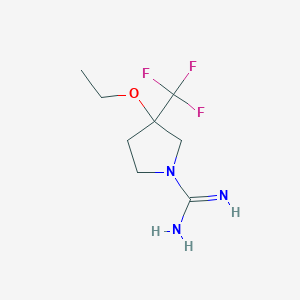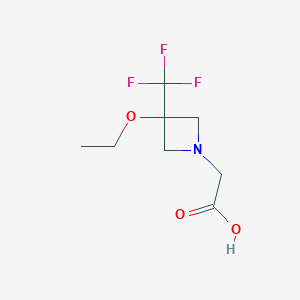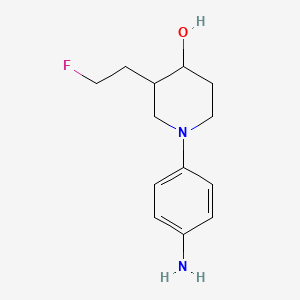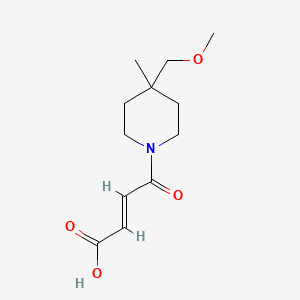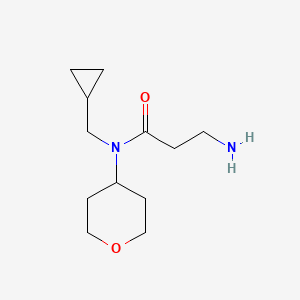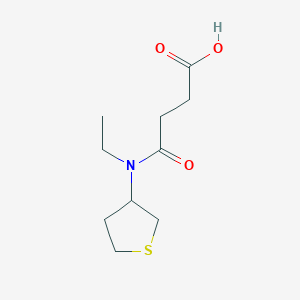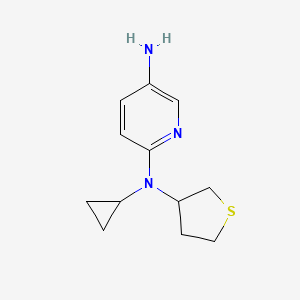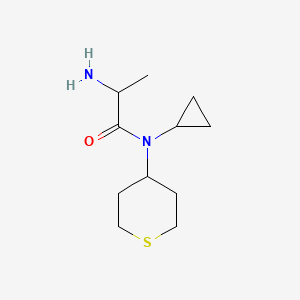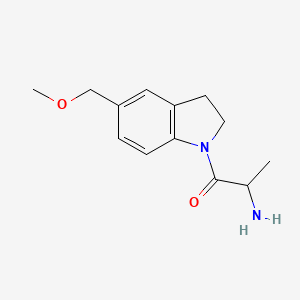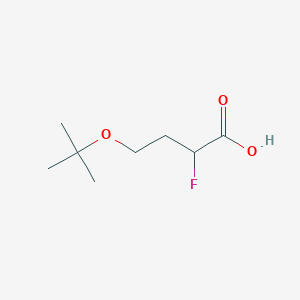
4-(Tert-butoxy)-2-fluorobutanoic acid
描述
4-(Tert-butoxy)-2-fluorobutanoic acid is a fluorinated organic compound characterized by the presence of a tert-butoxy group and a fluorine atom on the second carbon of the butanoic acid chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-fluorobutanoic acid as the starting material.
Reaction Steps: The tert-butoxy group is introduced through a nucleophilic substitution reaction where tert-butanol reacts with 2-fluorobutanoic acid in the presence of a strong base such as sodium hydride (NaH).
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants and is performed at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods:
Flow Chemistry: Flow microreactors are employed for the efficient and sustainable synthesis of tertiary butyl esters, including this compound.
Scale-Up: The process is scalable, allowing for large-scale production in industrial settings.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters and amides.
Reduction: Reduction reactions are less common but can be performed under specific conditions to reduce the fluorine atom.
Substitution: Nucleophilic substitution reactions are key in introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Strong bases like sodium hydride (NaH) are used for nucleophilic substitution.
Major Products Formed:
Esters and Amides: Resulting from oxidation reactions.
Reduced Fluorinated Compounds: Resulting from reduction reactions.
科学研究应用
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex fluorinated molecules. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4-(tert-butoxy)-2-fluorobutanoic acid exerts its effects depends on its specific application. In drug design, the fluorine atom can enhance binding affinity to biological targets, while the tert-butoxy group can improve metabolic stability. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
相似化合物的比较
4-(Tert-butoxy)benzaldehyde: A structurally similar compound with applications in organic synthesis.
2-Fluorobutanoic Acid: The parent compound without the tert-butoxy group.
Uniqueness: The presence of both the tert-butoxy group and the fluorine atom gives 4-(tert-butoxy)-2-fluorobutanoic acid unique chemical properties compared to its similar compounds, making it valuable in specific applications where these functionalities are advantageous.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic organic chemistry to potential medical applications. Its unique structure and reactivity make it a versatile compound with promising research and industrial potential.
属性
IUPAC Name |
2-fluoro-4-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FO3/c1-8(2,3)12-5-4-6(9)7(10)11/h6H,4-5H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPAUSQMDFMPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


